molecular formula C21H18N2O5 B2889130 N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400077-73-8

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2889130
M. Wt: 378.384
InChI Key: WSIFCPGMCNFVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Research has focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, indicating interest in benzodioxole derivatives for their potential analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase inhibitors, showing significant COX-2 selectivity and promising anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Activity

  • Co(II) complexes involving thiazolyl benzene sulfonamide derivatives have been synthesized and characterized for their fluorescence properties and potential anticancer activities. These studies aim to explore the therapeutic applications of complex molecules incorporating elements like benzodioxole and methoxybenzyl groups against specific cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Endothelin Receptor Antagonists

  • The development of endothelin receptor antagonists featuring benzodioxole groups highlights research into cardiovascular diseases, demonstrating the critical role of such structural features in binding affinity and selectivity towards receptor subtypes. This area of research underlines the potential of benzodioxole and related derivatives in developing new therapeutic agents (Tasker et al., 1997).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-26-16-7-4-14(5-8-16)12-23-10-2-3-17(21(23)25)20(24)22-15-6-9-18-19(11-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIFCPGMCNFVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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